molecular formula C13H15Cl2N3 B267818 N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine

N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine

Katalognummer B267818
Molekulargewicht: 284.18 g/mol
InChI-Schlüssel: OQWRETIMQOUOTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as DCB-IP3 and belongs to the class of imidazole-based compounds. DCB-IP3 is a potent inhibitor of the inositol trisphosphate receptor (IP3R), which is an intracellular calcium channel.

Wirkmechanismus

DCB-IP3 acts as a potent inhibitor of the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine, which is an intracellular calcium channel. N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine plays a crucial role in regulating calcium signaling within cells. DCB-IP3 binds to the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine and inhibits its function, leading to a decrease in intracellular calcium levels. This decrease in calcium levels has been shown to have a variety of physiological effects, including inducing apoptosis in cancer cells, reducing neuroinflammation, and improving cardiac function.
Biochemical and Physiological Effects:
DCB-IP3 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DCB-IP3 has also been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DCB-IP3 has been shown to improve cardiac function by reducing cardiac hypertrophy and improving cardiac contractility.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of DCB-IP3 is its potency as an inhibitor of the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. This allows for the study of the physiological effects of decreased intracellular calcium levels. However, one limitation of DCB-IP3 is its specificity for the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. It may also inhibit other calcium channels, leading to off-target effects.

Zukünftige Richtungen

There are several future directions for the study of DCB-IP3. One potential direction is the development of DCB-IP3 analogs with improved specificity for the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. Another direction is the study of DCB-IP3 in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential use of DCB-IP3 in treating other diseases, such as autoimmune diseases, should be explored. Finally, the development of DCB-IP3 as a potential therapeutic agent for veterinary medicine should also be investigated.
Conclusion:
DCB-IP3 is a potent inhibitor of the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine that has gained significant attention in scientific research in recent years. It has a variety of potential therapeutic applications, including anti-cancer, anti-inflammatory, and cardiovascular effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCB-IP3 have been discussed in this paper. Further research is needed to fully understand the potential of DCB-IP3 as a therapeutic agent.

Synthesemethoden

DCB-IP3 can be synthesized using a multi-step process. The first step involves the synthesis of 2,3-dichlorobenzyl chloride by reacting 2,3-dichlorotoluene with thionyl chloride. The second step involves the synthesis of 3-(1H-imidazol-1-yl)propan-1-amine by reacting 1H-imidazole with 3-chloro-1-propanamine. The final step involves the reaction of 2,3-dichlorobenzyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine to form DCB-IP3.

Wissenschaftliche Forschungsanwendungen

DCB-IP3 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. DCB-IP3 has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models. DCB-IP3 has also been studied for its potential use in treating cardiovascular diseases by reducing cardiac hypertrophy and improving cardiac function.

Eigenschaften

Produktname

N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine

Molekularformel

C13H15Cl2N3

Molekulargewicht

284.18 g/mol

IUPAC-Name

N-[(2,3-dichlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C13H15Cl2N3/c14-12-4-1-3-11(13(12)15)9-16-5-2-7-18-8-6-17-10-18/h1,3-4,6,8,10,16H,2,5,7,9H2

InChI-Schlüssel

OQWRETIMQOUOTC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNCCCN2C=CN=C2

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNCCCN2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.